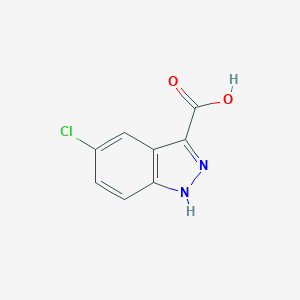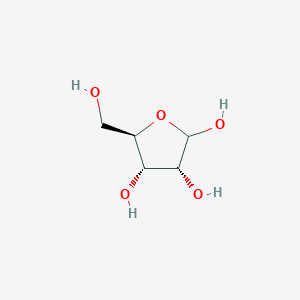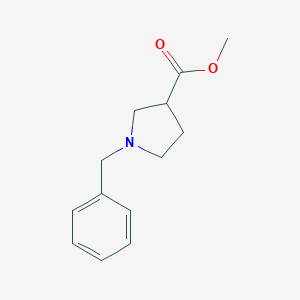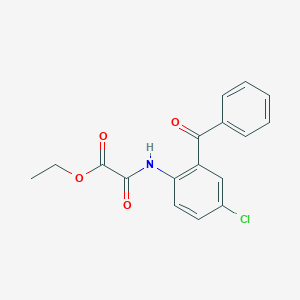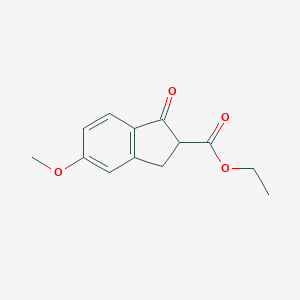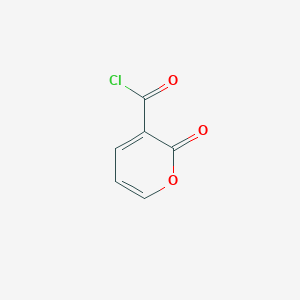
N-(3-oxobutan-2-yl)benzamide
Vue d'ensemble
Description
“N-(3-oxobutan-2-yl)benzamide” is a chemical compound with the molecular formula C11H13NO2 . It is also known by its chemical structure, which includes a benzamide group attached to a 3-oxobutan-2-yl group .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “N-(3-oxobutan-2-yl)benzamide”, can be achieved through the direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “N-(3-oxobutan-2-yl)benzamide” can be analyzed using various spectroscopic techniques . These techniques can provide detailed information about the compound’s structure, including its atomic arrangement and chemical bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-oxobutan-2-yl)benzamide” can be found in databases like PubChem . These properties include its molecular weight, chemical structure, and other relevant information .Applications De Recherche Scientifique
Chemokine Receptor Antagonism : A derivative of N-(3-oxobutan-2-yl)benzamide has been identified as a potent C-C chemokine receptor 1 (CCR1) antagonist, which is crucial for immunological responses and potential therapeutic applications (Yang Hong et al., 2015).
Bactericidal Activity : Certain substituted N-(3-oxobutan-2-yl)benzamides have shown promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents (Iveta Zadrazilova et al., 2015).
Synthetic Cannabinoid Research : N-(3-oxobutan-2-yl)benzamide derivatives have been identified in new psychoactive substances, indicating their use in the synthesis of synthetic cannabinoids for research purposes (Gavin McLaughlin et al., 2016).
Metabolic Study of Synthetic Cannabinoids : The metabolism of N-(3-oxobutan-2-yl)benzamide derivatives, used as synthetic cannabinoids, has been studied using human liver microsomes, providing insight into their biotransformation and potential toxicological profiles (Jing Li et al., 2018).
Gelation Properties : N-(3-oxobutan-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, contributing to the understanding of molecular self-assembly and material science applications (P. Yadav et al., 2020).
Regulatory Aspects : The substance has been subject to regulatory actions, such as its placement into Schedule I of the Controlled Substances Act, highlighting its significance in legal and regulatory contexts (Federal Register, 2017).
Synthesis and Activity in Medicinal Chemistry : N-(3-oxobutan-2-yl)benzamide derivatives have been synthesized and evaluated for various biological activities, including neuroleptic and anti-inflammatory properties (S. Iwanami et al., 1981).
Cardiovascular Safety in Drug Development : Derivatives of N-(3-oxobutan-2-yl)benzamide have been explored for their potential as LpxC inhibitors in antibacterial drug development, with a focus on optimizing their cardiovascular safety profile (F. Cohen et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-oxobutan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(9(2)13)12-11(14)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLGVRCYAIRMBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389019 | |
| Record name | N-(3-oxobutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-oxobutan-2-yl)benzamide | |
CAS RN |
18227-62-8 | |
| Record name | N-(3-oxobutan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




